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Compound of Interest

Compound Name: SF2312

Cat. No.: B610803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SF2312, a natural phosphonate antibiotic

that has been identified as a highly potent inhibitor of the glycolytic enzyme enolase. This

document outlines the core mechanism of action of SF2312, its selective effects on cancer

cells, and detailed experimental protocols for its study.

Core Mechanism of Action: Enolase Inhibition
SF2312 is a natural product of the actinomycete Micromonospora that functions as a potent,

low-nanomolar inhibitor of enolase, a critical enzyme in the glycolytic pathway.[1][2][3][4]

Enolase catalyzes the reversible dehydration of 2-phosphoglycerate (2-PGA) to

phosphoenolpyruvate (PEP), the penultimate step in glycolysis.[5] By directly binding to the

active site of enolase, SF2312 effectively blocks this crucial step, leading to a halt in the

glycolytic cascade and subsequent depletion of ATP.[2]

The inhibitory action of SF2312 is particularly effective under anaerobic conditions, where cells

are heavily reliant on glycolysis for energy production.[1] Structural studies, including X-ray

crystallography, have revealed that the (3S,5S)-enantiomer of SF2312 is the active form that

binds to the enzyme's active site.[5]
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A significant aspect of SF2312's therapeutic potential lies in its selective toxicity towards cancer

cells harboring a homozygous deletion of the ENO1 gene.[1][2] The ENO1 gene encodes the

enolase isoform ENO1. Many cancers, particularly gliomas, have a passenger deletion of the

ENO1 gene, which makes them solely dependent on the ENO2 isoform for glycolytic activity.[1]

[5] While SF2312 is a pan-enolase inhibitor, affecting both ENO1 and ENO2, the profound

reliance of ENO1-deleted cancer cells on ENO2 makes them exceptionally vulnerable to its

inhibitory effects.[1][6] In contrast, normal cells and cancer cells with intact ENO1 can

compensate for the inhibition of one isoform, exhibiting significantly lower sensitivity to SF2312.

[1][6][7]

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of SF2312 from

various studies.

Target IC50 (nM) Source

Human Recombinant ENO1 37.9 MedChemExpress[6]

Human Recombinant ENO2 42.5 MedChemExpress[6]

ENO2 (in human cancer cells) ~10 Molecules[5]

Enolase (various sources) 10 - 50 PMC - NIH[1]

Table 1: In Vitro Inhibitory Activity of SF2312
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Cell Line Condition Effect Concentration Source

D423 Glioma

(ENO1-deleted)

Proliferation (2

weeks)
Inhibition Low µM range PMC - NIH[1]

D423 Glioma

(ENO1-rescued)

Proliferation (2

weeks)
Inhibition >200 µM PMC - NIH[1]

D423 Glioma

(ENO1-deleted)
Apoptosis Induction

Starting at 12.5

µM
ResearchGate[7]

D423 Glioma

(ENO1-rescued)
Apoptosis Induction Only at 400 µM ResearchGate[7]

D423 & Gli56

(ENO1-deleted)

Glucose

Consumption &

Lactate

Production

Profound

Inhibition
10 µM PMC - NIH[1]

D423 & Gli56

(ENO1-deleted)

Conversion of

¹³C-glucose to

¹³C-lactate

Dose-dependent

reduction
10 µM PMC - NIH[1][6]

D423 & Gli56

(ENO1-deleted)

Conversion of

¹³C-1 glucose to

¹³C-3 glycerate

Dramatic

Increase
10 µM PMC - NIH[1]

Table 2: Cellular Effects of SF2312

Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of SF2312 and the logical basis for

its selective toxicity.
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Caption: SF2312 inhibits the conversion of 2-PGA to PEP by targeting Enolase.
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Caption: SF2312 induces cell death selectively in ENO1-deleted cancer cells.

Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize

the effects of SF2312.

Enolase Activity Assay
The inhibitory effect of SF2312 on enolase activity can be measured using two primary

methods:

Indirect Coupled Assay: This method links the production of PEP to the oxidation of NADH.

[5]

Principle: The assay measures the decrease in NADH fluorescence (excitation at 340 nm,

emission at 460 nm) or absorbance at 340 nm. Enolase converts 2-PGA to PEP. Pyruvate
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kinase (PK) then converts PEP to pyruvate, which is subsequently reduced to lactate by

lactate dehydrogenase (LDH), oxidizing NADH to NAD+ in the process.

Reaction Mixture:

Purified recombinant human ENO1 or ENO2, or cell lysates.

2-phosphoglycerate (2-PGA) as the substrate.

Pyruvate kinase (PK) and lactate dehydrogenase (LDH) in excess.

ADP and NADH.

Varying concentrations of SF2312.

Procedure: The reaction is initiated by the addition of 2-PGA, and the rate of NADH

oxidation is monitored over time.

Direct PEP Formation Assay: This method directly measures the formation of PEP.[5]

Principle: PEP has a characteristic absorbance at 240 nm. This assay is particularly useful

for bacterial lysates with high endogenous NADH oxidase activity.

Reaction Mixture:

Enzyme source (e.g., E. coli lysate).

2-PGA.

Varying concentrations of SF2312.

Procedure: The increase in absorbance at 240 nm is measured to determine the rate of

PEP formation.

Cell Proliferation and Viability Assays
The selective toxicity of SF2312 on different cell lines is assessed using standard cell

proliferation and viability assays.
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Method:

Plate ENO1-deleted and isogenic ENO1-rescued cells at a low density.

Treat cells with a range of SF2312 concentrations for an extended period (e.g., 72 hours

to 2 weeks).[1][7]

Assess cell proliferation by counting cell numbers or using DNA-binding fluorescent dyes

like Hoechst 33342.[7]

Determine cell viability and apoptosis using assays such as YO-PRO-1 staining, which

identifies apoptotic cells.[7]

Metabolic Flux Analysis using ¹³C-Labeled Glucose
To confirm the inhibition of glycolysis in intact cells, metabolic flux analysis using stable isotope

tracing is employed.[1]

Principle: Cells are cultured in a medium containing ¹³C-labeled glucose. The incorporation of

¹³C into downstream metabolites is then quantified using techniques like nuclear magnetic

resonance (NMR) spectroscopy or mass spectrometry.

Procedure:

Culture ENO1-deleted and control cells in a medium containing [U-¹³C]-glucose or [1-¹³C]-

glucose.

Treat the cells with SF2312 or a vehicle control for a specified period (e.g., 72 hours).[1]

Extract metabolites from the cell culture medium and/or cell lysates.

Analyze the extracts by NMR or mass spectrometry to quantify the levels of ¹³C-labeled

lactate, glycerate, and other relevant metabolites.[1] A decrease in ¹³C-lactate and an

increase in ¹³C-glycerate are indicative of enolase inhibition.[1]
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Caption: Workflow for analyzing metabolic flux with ¹³C-labeled glucose.

Conclusion
SF2312 represents a promising therapeutic agent that targets a fundamental metabolic

pathway in cancer cells. Its potent inhibition of enolase and, more importantly, its selective

toxicity towards ENO1-deleted tumors, offer a clear rationale for its further development. The

experimental protocols outlined in this guide provide a robust framework for researchers to

investigate the intricate details of SF2312's mechanism of action and to explore its full

therapeutic potential in preclinical and clinical settings. The development of more cell-

permeable pro-drug derivatives of SF2312, such as POMHEX, further enhances its

translational prospects.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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